2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one 2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18330260
InChI: InChI=1S/C11H12O3/c1-7-5-4-6-8-9(7)10(12)14-11(2,3)13-8/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one

CAS No.:

Cat. No.: VC18330260

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 2,2,5-trimethyl-1,3-benzodioxin-4-one
Standard InChI InChI=1S/C11H12O3/c1-7-5-4-6-8-9(7)10(12)14-11(2,3)13-8/h4-6H,1-3H3
Standard InChI Key PUMKDDYXTXGPAI-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)OC(OC2=O)(C)C

Introduction

Structural Characteristics and Nomenclature

2,2,5-Trimethyl-4H-benzo[d] dioxin-4-one belongs to the benzodioxinone family, featuring a bicyclic framework with a ketone group at position 4. Key structural attributes include:

  • Fused ring system: A benzene ring fused to a 1,3-dioxin-4-one moiety.

  • Substituents: Methyl groups at positions 2, 2, and 5, with potential additional functionalization (e.g., methoxy at position 7 in the reported analogue) .

  • Electrophilic sites: The carbonyl group at position 4 and electron-deficient regions within the dioxin ring, enabling nucleophilic attack.

The IUPAC name for the methoxy-substituted derivative is 7-methoxy-2,2,5-trimethyl-4H-benzo[d][1, dioxin-4-one, with the molecular formula C13H14O4\text{C}_{13}\text{H}_{14}\text{O}_4 and a molecular weight of 234.25 g/mol .

Synthesis and Optimization

Synthetic Route to 7-Methoxy-2,2,5-trimethyl-4H-benzo[d] dioxin-4-one

The synthesis involves a Mitsunobu reaction followed by functional group transformations :

  • Starting material: 7-Hydroxy-2,2,5-trimethyl-4H-benzo[d] dioxin-4-one (compound 17).

  • Mitsunobu reaction:

    • Reagents: Methanol, triphenylphosphine (Ph3_3P), diisopropyl azodicarboxylate (DIAD).

    • Conditions: Tetrahydrofuran (THF), 0°C to room temperature, 4 hours.

    • Outcome: Introduction of the methoxy group at position 7, yielding the target compound 18 with 90% efficiency .

Key reaction parameters:

  • Solvent polarity and temperature critically influence yield.

  • Excess methanol ensures complete O-methylation without side reactions.

Spectroscopic Characterization

Data for 7-methoxy-2,2,5-trimethyl-4H-benzo[d] dioxin-4-one :

SpectrumData
1H NMR^1\text{H NMR}δ 3.45 (s, 3H, OCH3_3), 1.55 (s, 6H, 2×CH3_3), 2.32 (s, 3H, CH3_3)
13C NMR^{13}\text{C NMR}δ 164.7 (C=O), 160.4 (OCH3_3), 145.3 (aromatic C), 55.4 (OCH3_3)
HRMSFound: 245.0803 ([M + Na]+^+), Calc.: 245.0784

Chemical Reactivity and Applications

Reactivity Patterns

The dioxinone core participates in diverse transformations:

  • Nucleophilic acyl substitution: The carbonyl group reacts with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .

  • Ring-opening reactions: Under acidic or basic conditions, the dioxin ring opens to yield keto-acids or esters, useful in synthesizing polyketide scaffolds .

  • Cycloadditions: The electron-deficient dioxin moiety engages in [4+2] cycloadditions with dienes, forming fused heterocycles .

Applications in Organic Synthesis

  • Acetoacetylation reagent: Serves as a stable alternative to diketene for introducing acetoacetyl groups into alcohols, amines, and thiols .

  • Intermediate in natural product synthesis: Used in constructing complex molecules such as macrolides and alkaloids due to its latent reactivity .

Comparative Analysis with Related Dioxinones

CompoundSubstituentsKey ApplicationsReference
2,2,6-Trimethyl derivative2,2,6-CH3_3Multicomponent reactions (e.g., Biginelli)
8-Hydroxy derivative8-OH, 2,2-CH3_3Chelating agents, metal coordination
7-Methoxy-2,2,5-trimethyl7-OCH3_3, 2,2,5-CH3_3Synthetic intermediates

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